molecular formula C13H29NO6 B14079544 MeNH-PEG6-OH

MeNH-PEG6-OH

Cat. No.: B14079544
M. Wt: 295.37 g/mol
InChI Key: RDQINYCFOSDCHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylamino-polyethylene glycol-6-hydroxyl: (MeNH-PEG6-OH) is a bifunctional polyethylene glycol derivative. It is composed of a polyethylene glycol chain with six ethylene glycol units, a methylamino group at one end, and a hydroxyl group at the other end. This compound is widely used in bioconjugation, drug delivery, and surface functionalization due to its hydrophilic nature and ability to enhance the solubility of hydrophobic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MeNH-PEG6-OH typically involves the reaction of polyethylene glycol with methylamine and a suitable hydroxylating agent. The process begins with the activation of the terminal hydroxyl group of polyethylene glycol using a reagent such as tosyl chloride or mesyl chloride. This activated intermediate is then reacted with methylamine to introduce the methylamino group. Finally, the remaining terminal group is hydroxylated using a suitable hydroxylating agent .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: MeNH-PEG6-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Ethers or esters.

Scientific Research Applications

MeNH-PEG6-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of MeNH-PEG6-OH involves its ability to form hydrogen bonds and interact with various molecular targets. The polyethylene glycol chain enhances the solubility of hydrophobic molecules, while the methylamino and hydroxyl groups provide sites for chemical modification. This allows this compound to be used in a variety of applications, including drug delivery and bioconjugation .

Comparison with Similar Compounds

Uniqueness: MeNH-PEG6-OH is unique due to its bifunctional nature, which allows it to participate in a wider range of chemical reactions compared to its mono-functional counterparts. The presence of both methylamino and hydroxyl groups provides additional sites for chemical modification, making it a versatile reagent in various applications .

Properties

Molecular Formula

C13H29NO6

Molecular Weight

295.37 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-(methylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol

InChI

InChI=1S/C13H29NO6/c1-14-2-4-16-6-8-18-10-12-20-13-11-19-9-7-17-5-3-15/h14-15H,2-13H2,1H3

InChI Key

RDQINYCFOSDCHI-UHFFFAOYSA-N

Canonical SMILES

CNCCOCCOCCOCCOCCOCCO

Origin of Product

United States

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